Pioglitazone

Description

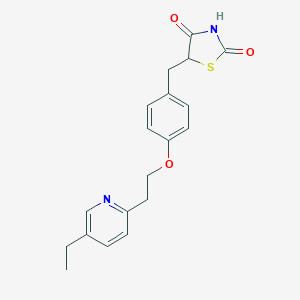

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAFETHFCAUJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037129 | |

| Record name | Pioglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pioglitazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble, 4.42e-03 g/L | |

| Record name | Pioglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pioglitazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless needles from dimethylformamide and water | |

CAS No. |

111025-46-8, 112529-15-4 | |

| Record name | Pioglitazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111025-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pioglitazone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111025468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pioglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pioglitazone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pioglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-({4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIOGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4OV71U42S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pioglitazone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pioglitazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

193-194C, 183-184 °C, Colorless prisms from ethanol, MP: 193-194 °C. Soluble in dimethyl formamide; slightly soluble in ethanol; very slightly soluble in acetone, acetonitrile. Practically insoluble in water; insoluble in ether. /Pioglitazone hydrochloride/, 183 - 184 °C | |

| Record name | Pioglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pioglitazone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pioglitazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pioglitazone's Mechanism of Action on PPARγ: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of pioglitazone (B448), a thiazolidinedione (TZD) class of antidiabetic drugs, on its primary target, the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This document details the binding kinetics, activation, and downstream effects on gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: this compound as a PPARγ Agonist

This compound is a potent and selective agonist for PPARγ, a nuclear receptor that functions as a ligand-activated transcription factor.[1][2][3] The primary mechanism of action involves direct binding to the ligand-binding domain (LBD) of PPARγ. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent regulation of target gene transcription.[4]

Upon activation by this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[4] This heterodimeric complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4] This interaction modulates the transcription of numerous genes involved in glucose and lipid metabolism, insulin (B600854) sensitivity, and inflammation.[1][3]

Signaling Pathway of this compound-Mediated PPARγ Activation

Caption: this compound binds to and activates PPARγ, leading to the regulation of target gene transcription and subsequent metabolic effects.

Quantitative Data

Binding Affinity and Potency of this compound for PPARγ

The affinity of this compound for PPARγ and its potency in activating the receptor have been quantified in various studies. The half-maximal effective concentration (EC50) is a common measure of a drug's potency.

| Parameter | Value | Species | Assay Type | Reference |

| EC50 | 0.69 µM | Human | Not Specified | [5] |

| EC50 | 479 nM | Human | Transient Transfection | [6] |

| EC50 | ~0.5 µM | Murine | Transient Transfection | [7] |

This compound-Induced Changes in Target Gene Expression

This compound modulates the expression of a wide array of genes in various tissues, including adipose tissue, liver, and skeletal muscle. The following tables summarize the quantitative changes in the mRNA expression of key target genes.

Table 2.2.1: Adipose Tissue

| Gene | Fold Change | Cell/Tissue Type | Treatment Conditions | Reference |

| GLUT4 | >5-fold increase | 3T3-F442A cells | 1 µM this compound + 1 µg/ml insulin for 7 days | [8] |

| Adiponectin | ~2.5-fold increase (plasma protein) | Human subjects | Not specified | [5] |

| Adiponectin | No significant change (mRNA) | Human adipose tissue | Not specified | [6] |

| PEPCK-C | ~1.8-fold increase | Human subcutaneous fat | 30 mg/day this compound for 12 weeks | [1] |

| GPDH | ~1.3-fold increase | Human subcutaneous fat | 30 mg/day this compound for 12 weeks | [1] |

| LPL | ~1.5-fold increase | Human subcutaneous fat | 30 mg/day this compound for 12 weeks | [1] |

| ACS | ~1.7-fold increase | Human subcutaneous fat | 30 mg/day this compound for 12 weeks | [1] |

| FAS | Tendency to increase | Human subcutaneous fat | 30 mg/day this compound for 12 weeks | [1] |

| CIDEC | Significantly enhanced | Mouse visceral and subcutaneous adipose tissue | High-fat diet + this compound | [9] |

| Resistin | 47% decrease | Human subcutaneous adipose tissue | 21 days of this compound | [10] |

| Leptin | 28% decrease | Human subcutaneous adipose tissue | 21 days of this compound | [10] |

Table 2.2.2: Liver (Hepatocytes)

| Gene | Fold Change | Cell/Tissue Type | Treatment Conditions | Reference |

| PEPCK | Inhibition | Isolated hepatocytes | Not specified | [11] |

| FASN | Upregulated | Mouse liver | 25 mg/kg/day this compound for 38 days | [12] |

| CD36 | Upregulated | Mouse liver | 25 mg/kg/day this compound for 38 days | [12] |

| Fabp4 | Upregulated | Mouse liver | 25 mg/kg/day this compound for 38 days | [12] |

Table 2.2.3: Skeletal Muscle

| Gene | Fold Change | Cell/Tissue Type | Treatment Conditions | Reference |

| GLUT5 | 52% decrease (mRNA) | Human vastus lateralis | 8 weeks of this compound | [13] |

| ADIPOR1 | Increased | Human skeletal muscle | Not specified | [14] |

| ADIPOR2 | Increased | Human skeletal muscle | Not specified | [14] |

| PPARGC1A | Increased | Human skeletal muscle | Not specified | [14] |

Table 2.2.4: Macrophages

| Gene | Fold Change | Cell/Tissue Type | Treatment Conditions | Reference |

| p-PPARγ | Significantly upregulated | Mouse kidney tissue | In vivo UUO model + this compound | [15] |

Experimental Protocols

Ligand Binding Assay (Competitive Binding)

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for PPARγ.

Objective: To quantify the binding affinity (Ki) of this compound for the PPARγ receptor.

Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the PPARγ Ligand Binding Domain (LBD).

Materials:

-

Recombinant human PPARγ LBD

-

Radiolabeled PPARγ agonist (e.g., [3H]-Rosiglitazone)

-

This compound (unlabeled competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT)

-

Scintillation cocktail

-

Scintillation counter

-

96-well filter plates

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a 96-well plate, add a constant concentration of recombinant PPARγ LBD and the radiolabeled ligand to each well.

-

Add the different concentrations of unlabeled this compound to the wells. Include control wells with no unlabeled competitor (total binding) and wells with a high concentration of a known potent unlabeled ligand (non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Transfer the contents of the wells to a filter plate and wash to separate bound from unbound radioligand.

-

Add scintillation cocktail to each well of the filter plate.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Reporter Gene Assay (GAL4-PPARγ Chimera)

This protocol describes a cell-based reporter assay to measure the functional activation of PPARγ by this compound.

Objective: To determine the EC50 value for this compound-mediated activation of PPARγ.

Principle: A chimeric receptor is constructed containing the PPARγ LBD fused to the DNA-binding domain of the yeast transcription factor GAL4. This construct is co-transfected into cells with a reporter plasmid containing a GAL4 upstream activating sequence (UAS) driving the expression of a reporter gene (e.g., luciferase). Activation of the PPARγ LBD by this compound leads to the expression of the reporter gene, which can be quantified.

Materials:

-

Mammalian cell line (e.g., HEK293, CV-1)

-

Expression vector for GAL4-PPARγ LBD chimera

-

Reporter vector with GAL4 UAS and luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the GAL4-PPARγ LBD expression vector and the GAL4-luciferase reporter vector using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol details a ChIP assay to investigate the in vivo binding of the PPARγ-RXR heterodimer to the PPRE of a target gene in response to this compound treatment.

Objective: To determine if this compound treatment increases the recruitment of PPARγ to the promoter of a specific target gene.

Principle: Cells are treated with this compound, and protein-DNA complexes are cross-linked with formaldehyde (B43269). The chromatin is then sheared, and an antibody specific to PPARγ is used to immunoprecipitate the PPARγ-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR using primers flanking a known PPRE in the target gene promoter.

Materials:

-

Adipocyte cell line (e.g., 3T3-L1)

-

This compound

-

Formaldehyde

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator or micrococcal nuclease

-

Anti-PPARγ antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR primers for target PPRE and a negative control region

-

qPCR master mix and instrument

Procedure:

-

Culture adipocytes and treat with this compound or vehicle for a specified time.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate the nuclei.

-

Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion.

-

Pre-clear the chromatin with protein A/G beads.

-

Immunoprecipitate the chromatin overnight with an anti-PPARγ antibody or a control IgG.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Perform qPCR using primers for the target PPRE and a negative control region.

-

Analyze the data as a percentage of input or fold enrichment over the IgG control.

Experimental Workflow for ChIP Assay

Caption: A streamlined workflow of the Chromatin Immunoprecipitation (ChIP) assay.

Conclusion

This compound exerts its therapeutic effects primarily through the direct binding and activation of PPARγ. This interaction initiates a cascade of molecular events, including the formation of a heterodimer with RXR, recruitment of coactivators, and binding to PPREs in target genes. The resulting modulation of gene expression in key metabolic tissues leads to improved insulin sensitivity and glucose homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of this compound and to explore novel therapeutic strategies targeting the PPARγ signaling pathway.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of this compound on peroxisome proliferator-activated receptor-gamma target genes related to lipid storage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The this compound Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Increased plasma adiponectin in response to this compound does not result from increased gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a peroxisome proliferator‑activated receptor γ agonist, induces cell death and inhibits the proliferation of hypoxic HepG2 cells by promoting excessive production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antidiabetic agent this compound increases expression of glucose transporters in 3T3-F442A cells by increasing messenger ribonucleic acid transcript stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound Mediated Activation of PPAR-γ on CIDEC and Obesity Related Changes in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of phosphoenolpyruvate carboxykinase (PEPCK) gene expression by troglitazone: a peroxisome proliferator-activated receptor-gamma (PPARgamma)-independent, antioxidant-related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of Chronic this compound Treatment on Hepatic Gene Expression Profile in Obese C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. This compound stimulates AMP-activated protein kinase signalling and increases the expression of genes involved in adiponectin signalling, mitochondrial function and fat oxidation in human skeletal muscle in vivo: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Pioglitazone as a Dual PPARα/γ Agonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pioglitazone (B448), a member of the thiazolidinedione (TZD) class of drugs, is a well-established oral antihyperglycemic agent primarily known for its potent agonism of Peroxisome Proliferator-Activated Receptor γ (PPARγ). This activity enhances insulin (B600854) sensitivity and is central to its therapeutic effects in type 2 diabetes mellitus. However, emerging evidence has illuminated a broader mechanism of action for this compound, revealing its capacity to also function as a weak agonist of Peroxisome Proliferator-Activated Receptor α (PPARα). This dual agonism contributes to a more complex pharmacological profile, influencing not only glucose homeostasis but also lipid metabolism and inflammatory pathways. This technical guide provides a comprehensive overview of this compound's dual PPARα/γ activity, presenting quantitative data on its binding affinities and activation potential, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways and experimental workflows.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. Upon activation, they form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[1][2] The PPAR family consists of three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles.

-

PPARγ is highly expressed in adipose tissue and plays a critical role in adipogenesis, lipid storage, and glucose homeostasis.[2][3] Its activation by agonists like this compound leads to improved insulin sensitivity.

-

PPARα is predominantly found in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[4][5] Its activation is associated with the regulation of lipid metabolism, particularly the breakdown of fatty acids.

This compound's primary therapeutic action is mediated through its potent activation of PPARγ. However, its weaker but significant interaction with PPARα contributes to its effects on lipid profiles, including changes in triglycerides and cholesterol.[6] Understanding the nuances of this dual agonism is crucial for a comprehensive assessment of its therapeutic potential and side-effect profile.

Quantitative Data: Binding Affinity and Activation Potency

The dual agonistic nature of this compound is quantitatively defined by its differential binding affinity and activation potency for PPARα and PPARγ. The following tables summarize key in vitro data from various studies.

| Parameter | PPARγ | PPARα | Fold Selectivity (γ vs. α) | Reference |

| EC50 (nM) | 479 | 4800 | ~10 | [7] |

| EC50 (µM) | 0.30 | - | - | [8] |

Table 1: Activation Potency (EC50) of this compound on Human PPAR Subtypes. EC50 (half-maximal effective concentration) values represent the concentration of this compound required to elicit 50% of the maximal receptor activation in transactivation assays. A lower EC50 value indicates higher potency.

| Parameter | PPARγ | PPARα | Reference |

| Ki (nM) | - | - | Data not consistently available in searched literature |

Table 2: Binding Affinity (Ki) of this compound for Human PPAR Subtypes. Ki (inhibition constant) values represent the concentration of this compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates higher binding affinity. While specific Ki values were not consistently found in the provided search results, the EC50 data strongly suggests a higher affinity for PPARγ.

Signaling Pathways

The activation of PPARα and PPARγ by this compound initiates distinct but interconnected signaling cascades that regulate gene expression.

PPARγ Signaling Pathway

Upon binding this compound, PPARγ undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. The activated PPARγ/RXRα heterodimer then binds to PPREs in the promoter regions of target genes, initiating their transcription.[1][9]

Caption: PPARγ signaling pathway activated by this compound.

Key target genes of PPARγ upregulated by this compound include:

-

Adiponectin: An adipokine that enhances insulin sensitivity.[10][11][12]

-

Glucose Transporter Type 4 (GLUT4): Facilitates glucose uptake into cells.[13][14]

-

Fatty Acid Transport Protein (FATP) and Acyl-CoA Synthetase (ACS): Involved in fatty acid uptake and activation.[13]

-

Phosphoenolpyruvate carboxykinase (PEPCK-C) and Glycerol-3-phosphate dehydrogenase (GPDH): Enzymes involved in glyceroneogenesis and triglyceride synthesis.[13]

PPARα Signaling Pathway

Similar to PPARγ, this compound binding to PPARα induces a conformational change, leading to the formation of a heterodimer with RXRα and subsequent binding to PPREs. This pathway primarily regulates genes involved in fatty acid oxidation.[4][15]

Caption: PPARα signaling pathway activated by this compound.

Key target genes of PPARα that may be influenced by this compound include:

-

Carnitine Palmitoyltransferase 1 (CPT1): A key enzyme in the transport of long-chain fatty acids into mitochondria for β-oxidation.[5]

-

Acyl-CoA Oxidase 1 (ACOX1): The first enzyme of the peroxisomal fatty acid β-oxidation pathway.[5]

Experimental Protocols

Characterizing the dual PPARα/γ agonism of this compound involves a series of in vitro and in vivo experiments.

In Vitro Assays

This assay quantifies the ability of a compound to activate a specific PPAR isoform and drive the expression of a reporter gene (luciferase).

Principle: Cells are co-transfected with an expression vector for the PPAR of interest (α or γ) and a reporter plasmid containing a PPRE upstream of the luciferase gene. Activation of the PPAR by a ligand leads to the expression of luciferase, which can be measured as light output.[16][17]

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, COS-7) in appropriate media.

-

Co-transfect the cells with:

-

An expression plasmid for human PPARα or PPARγ.

-

A reporter plasmid containing a PPRE-driven firefly luciferase gene.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Incubate for 24 hours to allow for plasmid expression.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound (and positive/negative controls) in the appropriate cell culture medium.

-

Replace the medium in the transfected cell plates with the medium containing the test compounds.

-

Incubate for 18-24 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells using a suitable lysis buffer.

-

Measure firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate.

-

Measure Renilla luciferase activity for normalization.

-

-

Data Analysis:

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

-

Plot the relative luciferase activity against the log of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 value from the curve.

-

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Frontiers | The this compound Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Structures of PPARγ complexed with lobeglitazone and this compound reveal key determinants for the recognition of antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Increased plasma adiponectin in response to this compound does not result from increased gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound stimulates AMP-activated protein kinase signalling and increases the expression of genes involved in adiponectin signalling, mitochondrial function and fat oxidation in human skeletal muscle in vivo: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increase in adiponectin levels during this compound therapy in relation to glucose control, insulin resistance as well as ghrelin and resistin levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. The antidiabetic agent this compound increases expression of glucose transporters in 3T3-F442A cells by increasing messenger ribonucleic acid transcript stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

In Vitro Analysis of the Pioglitazone Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pioglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent synthetic agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2] Primarily utilized as an insulin-sensitizing agent in the management of type 2 diabetes mellitus, its mechanism of action extends beyond glycemic control to encompass a complex network of signaling pathways influencing lipid metabolism, inflammation, and cellular proliferation.[3] This document provides a comprehensive technical overview of the in vitro signaling pathways modulated by this compound, with a focus on its core PPARγ-dependent mechanisms. It includes a summary of quantitative data from various in vitro studies, detailed experimental protocols for key assays, and visual diagrams of the core signaling cascades and experimental workflows.

Core Signaling Pathway: PPARγ-Dependent Mechanisms

The principal mechanism of this compound's action is its direct binding to and activation of PPARγ, a ligand-activated transcription factor that plays a pivotal role in adipogenesis and the regulation of glucose and lipid homeostasis.[4][5]

1.1. Nuclear Receptor Activation and Gene Transcription:

-

Ligand Binding: this compound enters the cell and translocates to the nucleus, where it binds to the Ligand Binding Domain (LBD) of PPARγ.[4]

-

Heterodimerization: Upon ligand binding, PPARγ undergoes a conformational change, causing the dissociation of corepressors and recruitment of coactivators. It then forms a heterodimer with the Retinoid X Receptor (RXR).[4]

-

PPRE Binding: This PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][4]

-

Gene Transcription: The binding of the complex to PPREs initiates the transcription of a suite of genes involved in various metabolic processes.[1] Key target genes include:

-

Glucose Transporter Type 4 (GLUT4): Upregulation of GLUT4 enhances glucose uptake into muscle and adipose tissues.[1]

-

Lipoprotein Lipase (LPL): Increased LPL expression promotes the hydrolysis of triglycerides.

-

Fatty Acid Transporter (FAT/CD36): Facilitates the uptake of fatty acids into cells.

-

Adipocyte Fatty Acid-Binding Protein (aP2): Involved in intracellular fatty acid transport.

-

This cascade ultimately leads to improved insulin (B600854) sensitivity, increased glucose utilization in peripheral tissues, and a reduction in circulating free fatty acids.[1]

References

- 1. This compound: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The this compound Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The this compound Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]

- 5. diabetesjournals.org [diabetesjournals.org]

The Induction of Mitochondrial Biogenesis by Pioglitazone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pioglitazone (B448), a thiazolidinedione (TZD) class of antidiabetic agents, is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). Beyond its well-established role in improving insulin (B600854) sensitivity, a significant body of evidence demonstrates that this compound actively promotes mitochondrial biogenesis. This process, the formation of new mitochondria, is crucial for cellular energetic homeostasis and is often impaired in metabolic diseases. This technical guide synthesizes the current understanding of the molecular mechanisms by which this compound stimulates mitochondrial biogenesis, presents quantitative data from key studies, and provides an overview of the experimental protocols used to investigate these effects. The primary signaling cascade involves the activation of PPARγ, leading to the upregulation of its coactivator, PGC-1α, a master regulator of mitochondrial biogenesis. This, in turn, activates downstream transcription factors such as Nuclear Respiratory Factor 1 (NRF-1) and Mitochondrial Transcription Factor A (TFAM), culminating in the replication of mitochondrial DNA and the synthesis of mitochondrial proteins.

Core Signaling Pathways

This compound's primary mechanism for inducing mitochondrial biogenesis is through the activation of the PPARγ/PGC-1α signaling pathway. As a PPARγ agonist, this compound binds to and activates this nuclear receptor. Activated PPARγ then increases the expression of its coactivator, Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α)[1][2][3]. PGC-1α is a master regulator of mitochondrial biogenesis and function[4].

The upregulation of PGC-1α initiates a downstream cascade of events. PGC-1α co-activates Nuclear Respiratory Factor 1 (NRF-1) and Nuclear Respiratory Factor 2 (NRF-2)[4]. These transcription factors are responsible for the expression of nuclear genes that encode mitochondrial proteins. A key target of NRF-1 is Mitochondrial Transcription Factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA (mtDNA)[2][3][4]. The coordinated action of these factors leads to an increase in mitochondrial mass and improved mitochondrial function.

Some studies also suggest a role for AMP-activated protein kinase (AMPK) in mediating the effects of this compound on mitochondrial biogenesis. This compound has been shown to increase the phosphorylation and activation of AMPK in skeletal muscle[5][6]. Activated AMPK can, in turn, phosphorylate and activate PGC-1α, further promoting mitochondrial biogenesis[7]. However, the role of AMPK in this compound's effects on mitochondrial biogenesis may be tissue-specific and is not universally observed[7]. There is also evidence suggesting that this compound's effect on AMPK activation may be independent of the PPARγ pathway in some cell types[8].

References

- 1. Frontiers | this compound Inhibits Diabetes-Induced Atrial Mitochondrial Oxidative Stress and Improves Mitochondrial Biogenesis, Dynamics, and Function Through the PPAR-γ/PGC-1α Signaling Pathway [frontiersin.org]

- 2. This compound Inhibits Diabetes-Induced Atrial Mitochondrial Oxidative Stress and Improves Mitochondrial Biogenesis, Dynamics, and Function Through the PPAR-γ/PGC-1α Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Diabetes-Induced Atrial Mitochondrial Oxidative Stress and Improves Mitochondrial Biogenesis, Dynamics, and Function Through the PPAR-γ/PGC-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound enhances brain mitochondrial biogenesis and phase II detoxification capacity in neonatal rats with 6-OHDA-induced unilateral striatal lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound stimulates AMP-activated protein kinase signalling and increases the expression of genes involved in adiponectin signalling, mitochondrial function and fat oxidation in human skeletal muscle in vivo: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound Improves Mitochondrial Organization and Bioenergetics in Down Syndrome Cells [frontiersin.org]

- 7. This compound Enhances Mitochondrial Biogenesis and Ribosomal Protein Biosynthesis in Skeletal Muscle in Polycystic Ovary Syndrome | PLOS One [journals.plos.org]

- 8. This compound-induced AMPK-Glutaminase-1 prevents high glucose-induced pancreatic β-cell dysfunction by glutathione antioxidant system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Mechanisms of Pioglitazone in Enhancing Insulin Sensitivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pioglitazone (B448), a member of the thiazolidolidinedione (TZD) class of drugs, is a potent insulin-sensitizing agent used in the management of type 2 diabetes mellitus (T2DM). Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1][2][3] This guide provides a detailed exploration of the molecular cascades initiated by this compound, leading to improved insulin (B600854) sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver.

Core Molecular Mechanism: PPARγ Activation

This compound acts as a high-affinity synthetic ligand for PPARγ.[1][2][3] PPARγ exists as a heterodimer with the retinoid X receptor (RXR).[3][4] Upon ligand binding, this complex undergoes a conformational change, leading to the recruitment of co-activator proteins and subsequent binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[3] This interaction modulates the transcription of a suite of genes involved in adipogenesis, lipid metabolism, and insulin signaling.[1][2][4]

Key Downstream Effects on Insulin Sensitivity

The activation of PPARγ by this compound orchestrates a multi-faceted response that collectively enhances insulin sensitivity. These effects can be broadly categorized into the modulation of adipokines, enhancement of lipid metabolism, reduction of inflammation, and promotion of mitochondrial biogenesis.

Modulation of Adipokine Secretion

This compound significantly alters the secretion profile of adipokines, hormones produced by adipose tissue that influence systemic metabolism.

-

Adiponectin: A key insulin-sensitizing adipokine, adiponectin levels are markedly increased by this compound treatment.[5][6] Studies have shown a 79% increase in plasma adiponectin concentration following this compound administration.[5][6] While the exact mechanism is still under investigation, some evidence suggests this may occur via post-transcriptional regulation rather than a direct increase in gene expression.[7] Increased adiponectin, in turn, activates AMP-activated protein kinase (AMPK) in skeletal muscle and liver.[5][8]

-

Pro-inflammatory Cytokines: this compound reduces the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and resistin, which are known to contribute to insulin resistance.[1][9][10][11]

Enhancement of Lipid Metabolism and Reduction of Lipotoxicity

This compound beneficially remodels lipid metabolism, leading to a reduction in lipotoxicity in insulin-sensitive tissues.

-

Adipose Tissue Remodeling: this compound promotes the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes.[4] This leads to an expansion of subcutaneous adipose tissue, providing a safe storage depot for free fatty acids (FFAs) and preventing their ectopic accumulation in muscle and liver.[12]

-

Fatty Acid Metabolism: It upregulates genes involved in fatty acid uptake and storage in adipocytes, such as lipoprotein lipase (B570770) (LPL), fatty acid synthase (FAS), and acetyl-CoA synthetase (ACS).[13] This leads to a decrease in circulating FFAs.[5][6]

-

Mitochondrial Fatty Acid Oxidation: this compound stimulates the expression of genes involved in mitochondrial fatty acid oxidation, including carnitine palmitoyltransferase-1 (CPT1) and medium-chain acyl-CoA dehydrogenase.[14]

Anti-inflammatory Effects

Chronic low-grade inflammation is a key contributor to insulin resistance. This compound exerts significant anti-inflammatory effects.

-

Reduced Inflammatory Markers: Treatment with this compound has been shown to decrease serum levels of inflammatory markers like C-reactive protein, TNF-α, and IL-6.[9]

-

Macrophage Polarization: this compound may promote the polarization of macrophages in adipose tissue towards an anti-inflammatory M2 phenotype.[15]

-

Suppression of SOCS3: this compound can suppress the expression of Suppressor of Cytokine Signaling 3 (SOCS3), a protein that contributes to insulin resistance by interfering with the insulin signaling pathway.[16]

Mitochondrial Biogenesis and Function

Mitochondrial dysfunction is implicated in the pathogenesis of insulin resistance. This compound has been shown to improve mitochondrial function.

-

Increased Mitochondrial DNA: this compound treatment increases the mitochondrial DNA copy number in subcutaneous adipose tissue.[14]

-

Upregulation of Biogenesis Factors: It stimulates the expression of key regulators of mitochondrial biogenesis, including PPARγ coactivator-1α (PGC-1α) and mitochondrial transcription factor A (TFAM).[14][17]

-

Improved Mitochondrial Respiration: In animal models of nonalcoholic steatohepatitis (NASH), this compound has been shown to improve hepatic mitochondrial oxidative function.[18][19]

Signaling Pathways Modulated by this compound

AMPK Pathway

The activation of AMPK is a central event in the insulin-sensitizing effects of this compound, largely mediated by the increase in adiponectin.[5][8] Activated AMPK in skeletal muscle leads to:

-

Increased GLUT4 Translocation: AMPK promotes the translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane, enhancing glucose uptake.[20][21]

-

Increased Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels and a subsequent increase in fatty acid oxidation.[5]

Insulin Signaling Pathway

This compound enhances the insulin signaling cascade, primarily by alleviating the inhibitory effects of inflammation and lipotoxicity.

-

Improved IRS-2 Expression and Akt Phosphorylation: In animal models, this compound treatment has been shown to increase the expression of Insulin Receptor Substrate-2 (IRS-2) and enhance the phosphorylation of Akt (also known as protein kinase B), a key downstream effector of insulin signaling.[22]

-

Increased GLUT4 Expression and Translocation: this compound increases the expression of GLUT1 and GLUT4 in adipocytes, in part by stabilizing their mRNA transcripts.[23] It also promotes the translocation of GLUT4 to the cell surface in adipocytes and myotubes.[24][25][26]

Quantitative Data on this compound's Effects

| Parameter | Tissue/Fluid | Change with this compound | Reference |

| Plasma Adiponectin | Plasma | ↑ 79% | [5][6] |

| Fasting Plasma NEFA | Plasma | ↓ 35% | [5][6] |

| Insulin-Stimulated Glucose Disposal | Muscle | ↑ 30% | [6] |

| Muscle AMPK Phosphorylation | Muscle | ↑ 38% | [5][6] |

| Muscle ACC Phosphorylation | Muscle | ↑ 53% | [5][6] |

| Intramyocellular Lipid (IMCL) | Muscle | ↓ 34% | [12] |

| Insulin Sensitivity (Euglycemic Clamp) | Whole Body | ↑ 65% | [12] |

| Monocyte IL-1β, IL-6, IL-8 Expression | Monocytes | ↓ (Significant) | [11] |

| Lymphocyte IL-2, IL-6, IL-8 Expression | Lymphocytes | ↓ (Significant) | [11] |

| Triglycerides | Plasma | ↓ 51.9 ± 7.8 mg/dl | [27] |

| HDL Cholesterol | Plasma | ↑ 21.3 ± 1.6 mg/dl | [27] |

Experimental Protocols

Euglycemic-Hyperinsulinemic Clamp

This is the gold standard method for assessing insulin sensitivity in vivo.

Methodology:

-

An intravenous catheter is inserted for the infusion of insulin and glucose, and another is placed in the contralateral hand (arterialized by heating) for blood sampling.[28][29]

-

A primed-continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemia.[29]

-

A variable infusion of glucose is concurrently administered to maintain euglycemia (normal blood glucose levels).[29]

-

The glucose infusion rate (GIR) required to maintain euglycemia during the last 30-60 minutes of the clamp is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.[29]

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This technique is used to quantify mRNA levels of target genes.

Methodology:

-

RNA Extraction: Total RNA is isolated from tissue biopsies (e.g., subcutaneous fat, muscle).[13][14]

-

Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[13]

-

qPCR: The cDNA is used as a template for PCR amplification with gene-specific primers and a fluorescent probe or dye (e.g., SYBR Green). The fluorescence intensity is measured in real-time during the PCR cycles.[13][14]

-

Quantification: The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target mRNA, is used to calculate the relative gene expression, often normalized to a housekeeping gene.[13]

Conclusion

The molecular mechanisms underlying this compound's insulin-sensitizing effects are complex and interconnected. Its primary action as a PPARγ agonist initiates a cascade of transcriptional events that lead to a beneficial remodeling of adipose tissue, a reduction in circulating free fatty acids and pro-inflammatory cytokines, and an increase in the insulin-sensitizing adipokine, adiponectin. These systemic changes, in turn, enhance insulin signaling and glucose uptake in skeletal muscle and reduce hepatic glucose production. The anti-inflammatory effects and the promotion of mitochondrial biogenesis further contribute to its therapeutic efficacy. A thorough understanding of these intricate molecular pathways is crucial for the development of novel and more targeted therapies for insulin resistance and type 2 diabetes.

References

- 1. This compound: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The this compound Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]

- 4. Mechanism of Action this compound – My Endo Consult [myendoconsult.com]

- 5. This compound stimulates AMP-activated protein kinase signalling and increases the expression of genes involved in adiponectin signalling, mitochondrial function and fat oxidation in human skeletal muscle in vivo: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound stimulates AMP-activated protein kinase signalling and increases the expression of genes involved in adiponectin signalling, mitochondrial function and fat oxidation in human skeletal muscle in vivo: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increased plasma adiponectin in response to this compound does not result from increased gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The role of this compound in antioxidant, anti-inflammatory, and insulin sensitivity in a high fat-carbohydrate diet-induced rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. This compound improves insulin sensitivity through reduction in muscle lipid and redistribution of lipid into adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. journals.physiology.org [journals.physiology.org]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. Frontiers | this compound Inhibits Diabetes-Induced Atrial Mitochondrial Oxidative Stress and Improves Mitochondrial Biogenesis, Dynamics, and Function Through the PPAR-γ/PGC-1α Signaling Pathway [frontiersin.org]

- 18. journals.physiology.org [journals.physiology.org]

- 19. This compound improves hepatic mitochondrial function in a mouse model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. Troglitazone induces GLUT4 translocation in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound improves lipid and insulin levels in overweight rats on a high cholesterol and fructose diet by decreasing hepatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The antidiabetic agent this compound increases expression of glucose transporters in 3T3-F442A cells by increasing messenger ribonucleic acid transcript stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. diabetesjournals.org [diabetesjournals.org]

- 25. Troglitazone not only increases GLUT4 but also induces its translocation in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. diabetesjournals.org [diabetesjournals.org]

- 27. diabetesjournals.org [diabetesjournals.org]

- 28. This compound Improved Insulin Sensitivity and First Phase Insulin Secretion Among Obese and Lean People with Diabetes: A Multicenter Clamp Study | springermedizin.de [springermedizin.de]

- 29. This compound Improved Insulin Sensitivity and First Phase Insulin Secretion Among Obese and Lean People with Diabetes: A Multicenter Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]

Pioglitazone: A Comprehensive Technical Guide to its Regulation of Glucose and Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pioglitazone (B448), a member of the thiazolidinedione (TZD) class of drugs, is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] This nuclear receptor plays a pivotal role in the transcriptional regulation of a multitude of genes integral to glucose and lipid homeostasis.[3] By modulating these pathways, this compound enhances insulin (B600854) sensitivity, improves glycemic control, and favorably alters lipid profiles, making it a significant therapeutic agent in the management of type 2 diabetes mellitus (T2DM).[1][2][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's metabolic effects, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols for key assays, and visual representations of the core signaling pathways.

Core Mechanism of Action: PPARγ Activation

This compound's primary mechanism of action is its selective binding to and activation of PPARγ, a nuclear receptor predominantly expressed in adipose tissue, but also found in skeletal muscle, liver, and macrophages.[1][3][5] Upon activation by this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4] This genomic action leads to a cascade of events that collectively enhance insulin sensitivity and regulate lipid metabolism.[2] To a lesser extent, this compound also exhibits some activity as a weak agonist of PPARα, which may contribute to its effects on lipid metabolism.[5][6]

Regulation of Glucose Metabolism

This compound improves glucose homeostasis through a multi-pronged approach that enhances insulin sensitivity in peripheral tissues and reduces hepatic glucose production.[1][3]

2.1. Enhanced Insulin Sensitivity and Glucose Uptake: A hallmark of this compound's action is the enhancement of insulin sensitivity in key metabolic tissues.[1] It achieves this by upregulating the expression of several insulin-responsive genes.[4] A critical target is the glucose transporter type 4 (GLUT4).[1] this compound increases the expression of GLUT4, and upon insulin signaling, promotes its translocation from intracellular vesicles to the plasma membrane in muscle and adipose tissue.[7] This increased cell-surface presence of GLUT4 facilitates greater uptake of glucose from the bloodstream.[7]

2.2. Reduced Hepatic Glucose Production: In the liver, this compound decreases gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors.[1][3] By modulating the expression of genes involved in this pathway, this compound helps to lower fasting blood glucose levels.[1]

2.3. Adiponectin Regulation: this compound significantly increases the circulating levels of adiponectin, an adipokine known to enhance insulin sensitivity and possess anti-inflammatory properties.[8][9][10] While the precise mechanism is not fully elucidated, it appears to involve post-transcriptional regulation rather than a direct increase in gene expression.[8] this compound has also been shown to upregulate the expression of adiponectin receptors, AdipoR1 and AdipoR2, further amplifying adiponectin's beneficial effects.[10][11]

2.4. Crosstalk with Insulin and AMPK Signaling: this compound's effects are intricately linked with the insulin and AMP-activated protein kinase (AMPK) signaling pathways. By reducing insulin resistance, this compound can help normalize dysfunctional insulin signaling.[12] For instance, it has been shown to reduce the levels of tumor necrosis factor-alpha (TNF-α) and suppressor of cytokine signaling 3 (SOCS3), both of which are implicated in impairing insulin receptor signaling.[13] Furthermore, this compound can activate AMPK, a key cellular energy sensor.[1][14][15] Activated AMPK can, in turn, stimulate glucose uptake and fatty acid oxidation, contributing to the overall improvement in metabolic health.[14][15]

Regulation of Lipid Metabolism

This compound exerts significant effects on lipid metabolism, leading to a more favorable lipid profile in patients with T2DM.[15][16]

3.1. Fatty Acid Metabolism and Adipose Tissue Remodeling: As a potent PPARγ agonist, this compound promotes the differentiation of preadipocytes into mature adipocytes.[5] This leads to a remodeling of adipose tissue, favoring the storage of free fatty acids (FFAs) in subcutaneous adipose tissue rather than visceral fat, which is more strongly associated with insulin resistance.[1] This redistribution of fat is considered a key beneficial effect.[1] this compound also upregulates the expression of genes involved in fatty acid uptake and storage, such as lipoprotein lipase (B570770) (LPL) and fatty acid transport proteins.[17] By promoting the sequestration of FFAs in adipose tissue, this compound reduces their circulating levels, thereby alleviating the lipotoxicity that can impair insulin signaling in other tissues like the liver and muscle.[2][14]

3.2. Effects on Circulating Lipids: Clinical studies have consistently demonstrated that this compound treatment leads to a reduction in serum triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[8][18] The effects on low-density lipoprotein (LDL) cholesterol are more variable, with some studies showing no consistent change or a slight increase.[8][18] However, there is evidence to suggest a shift towards larger, less atherogenic LDL particles.

Quantitative Data on this compound's Metabolic Effects

The following tables summarize the quantitative effects of this compound on key metabolic parameters as reported in various clinical trials and preclinical studies.

Table 1: Effects of this compound on Glycemic Control

| Parameter | Study Population | This compound Dose | Duration | Baseline Value | Change from Baseline | p-value | Reference |

| HbA1c (%) | T2DM patients on metformin (B114582) and dapagliflozin | 15 mg/day | 24 weeks | 7.80 ± 0.72 | -0.53 | < 0.01 | [19] |

| HbA1c (%) | Oral antihyperglycemic medication-naive T2DM patients | 30 mg/day | 16 weeks | ~8.5 | -0.8 | < 0.001 | [2] |

| HbA1c (%) | Oral antihyperglycemic medication-naive T2DM patients | 45 mg/day | 16 weeks | ~8.5 | -0.9 | < 0.001 | [2] |

| Fasting Plasma Glucose (mg/dL) | T2DM patients (monotherapy) | 45 mg/day | 26 weeks | ~240 | -69.1 | < 0.05 | [20] |

| Insulin Sensitivity (HOMA-IR) | Diet-induced obese mice | 25 mg/kg/day | 38 days | Not specified | Significant improvement | < 0.01 | [16] |

Table 2: Effects of this compound on Lipid Profile

| Parameter | Study Population | This compound Dose | Duration | Baseline Value | Change from Baseline | p-value | Reference |

| Triglycerides (mg/dL) | T2DM patients | 30 mg/day | 3 months | 1.9 ± 0.6 mmol/L | -26% | < 0.01 | |

| HDL-C (mg/dL) | T2DM patients | 30 mg/day | 3 months | 1.2 ± 0.2 mmol/L | +14% | < 0.05 | |

| LDL-C (mg/dL) | T2DM patients | Retrospective review | Not specified | Not specified | -5.05 | < 0.001 | [18] |

| Total Cholesterol (mg/dL) | T2DM patients | Retrospective review | Not specified | Not specified | -8.45 | < 0.001 | [18] |

| Adiponectin (µg/mL) | T2DM patients | 30 mg/day | 12 weeks | 7.70 ± 2.47 | +203% | < 0.01 | |

| Free Fatty Acids | T2DM patients | 30 or 45 mg/day | 16 weeks | Not specified | Significant decrease | < 0.05 | [18] |

Table 3: Effects of this compound on Gene Expression

| Gene | Tissue/Cell Type | Treatment Conditions | Fold Change/Effect | Reference |

| UCP1 | Human white adipose tissue (femoral) | This compound treatment | 5.1-fold increase | |

| Glycerol Kinase (GK) | Human white adipose tissue (femoral) | This compound treatment | 3.3-fold increase | |

| CD36, LXRα, APOB100 | Rat liver (fatty liver model) | 4 mg/kg/day for 1 month | Significant reduction | [17] |

| Adiponectin Receptor 1 (AdipoR1) | Human skeletal muscle | This compound treatment | Increased mRNA levels | [10] |

| Adiponectin Receptor 2 (AdipoR2) | Human skeletal muscle | This compound treatment | Increased mRNA levels | [10] |

| PPARGC1A | Human skeletal muscle | This compound treatment | Increased mRNA levels | [14] |

| CPT1B | Human skeletal muscle | This compound treatment | Increased mRNA levels | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.

5.1. 2-Deoxyglucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the rate of glucose transport into adipocytes.

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum.

-

Induce differentiation two days post-confluence by switching to DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.

-

After 48 hours, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.

-

After another 48 hours, switch to DMEM with 10% FBS and feed the cells every two days until fully differentiated (typically day 8-10).

-

-

This compound Treatment:

-

Treat differentiated 3T3-L1 adipocytes with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24-48 hours).

-

-

Glucose Uptake Assay:

-

Wash the cells twice with Krebs-Ringer phosphate (B84403) (KRP) buffer.

-

Incubate the cells in KRP buffer for 1 hour at 37°C to serum-starve.

-

Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes at 37°C. A basal (unstimulated) group should be included.

-

Initiate glucose uptake by adding KRP buffer containing 2-deoxy-[³H]-glucose (or a non-radioactive analog like 2-NBDG) and incubate for 5-10 minutes at 37°C.

-

Terminate the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells with 0.1 M NaOH.

-

Measure the radioactivity in the cell lysates using a scintillation counter (for [³H]-glucose) or fluorescence using a plate reader (for 2-NBDG).

-

Normalize the glucose uptake to the total protein content of each well.

-

5.2. Western Blot for GLUT4 Translocation

This method is used to quantify the amount of GLUT4 at the plasma membrane versus intracellular compartments.

-

Sample Preparation:

-

Treat cells or tissues as described in the glucose uptake assay protocol (including insulin stimulation).

-

Fractionate the cells to separate the plasma membrane from intracellular membrane fractions using a density gradient centrifugation method.

-

Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each fraction by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against GLUT4 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system or X-ray film.

-

Quantify the band intensity using densitometry software. The amount of GLUT4 in the plasma membrane fraction is compared between different treatment groups.

-

5.3. Real-Time RT-PCR for PPARγ Target Gene Expression

This technique is used to quantify the mRNA levels of genes regulated by this compound.

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from cells or tissues treated with this compound or vehicle control using a commercial RNA extraction kit.

-

Assess the quality and quantity of the RNA using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

-

Real-Time PCR:

-

Prepare a reaction mixture containing cDNA, gene-specific forward and reverse primers for the target gene (e.g., Adipoq, Lpl, Ucp1) and a housekeeping gene (e.g., Gapdh, Actb), and a SYBR Green or TaqMan master mix.

-

Perform the real-time PCR using a thermal cycler with the appropriate cycling conditions.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and relationships involved in this compound's mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. A randomized, double-blind, placebo-controlled, clinical trial of the effects of this compound on glycemic control and dyslipidemia in oral antihyperglycemic medication-naive patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medrxiv.org [medrxiv.org]

- 4. Frontiers | The this compound Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]

- 5. The PPARγ Agonist this compound Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound Normalizes Insulin Signaling in the Diabetic Rat Retina through Reduction in Tumor Necrosis Factor α and Suppressor of Cytokine Signaling 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound stimulates AMP-activated protein kinase signalling and increases the expression of genes involved in adiponectin signalling, mitochondrial function and fat oxidation in human skeletal muscle in vivo: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of Chronic this compound Treatment on Hepatic Gene Expression Profile in Obese C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 18. Effects of this compound and rosiglitazone on blood lipid levels and glycemic control in patients with type 2 diabetes mellitus: a retrospective review of randomly selected medical records - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of this compound on lipids in well controlled patients with diabetes mellitus type 2 -- results of a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Pioglitazone: A Comprehensive Technical Guide to Its Applications Beyond Glycemic Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pioglitazone (B448), a member of the thiazolidinedione (TZD) class of drugs, is a well-established oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the selective activation of the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPAR-γ), which leads to enhanced insulin (B600854) sensitivity in key metabolic tissues such as adipose tissue, liver, and muscle.[2][3][4] By modulating the transcription of genes involved in glucose and lipid metabolism, this compound effectively improves glycemic control.[2]

However, a growing body of preclinical and clinical research has illuminated a diverse range of pharmacological effects of this compound that extend far beyond its impact on glucose homeostasis.[1] These non-glycemic effects, primarily stemming from the ubiquitous expression of PPAR-γ and its profound influence on inflammation, cellular proliferation, differentiation, and metabolism, have opened new avenues for its therapeutic application. This technical guide provides an in-depth review of the research applications of this compound in various non-diabetic conditions, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further investigation and drug development efforts.

Core Mechanism of Action: PPAR-γ Activation

The therapeutic effects of this compound are mediated by its binding to and activation of PPAR-γ.[3] PPAR-γ is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This activation influences a multitude of cellular processes, including lipid metabolism, glucose homeostasis, and, critically for its non-diabetic applications, the inflammatory response.[5][6] A key anti-inflammatory mechanism involves the suppression of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[7][8]

Neurodegenerative Diseases: Alzheimer's and Parkinson's

This compound has demonstrated significant neuroprotective potential in preclinical models of Alzheimer's disease (AD) and Parkinson's disease (PD).[9] Its mechanisms in the central nervous system are multifaceted, involving the reduction of neuroinflammation, modulation of amyloid-β (Aβ) processing, and attenuation of tau hyperphosphorylation.[7][9]

Alzheimer's Disease (AD)

In AD models, this compound has been shown to interfere with key pathological processes. It reduces the production and deposition of Aβ peptides and decreases the hyperphosphorylation of tau protein.[7][10]

| Study Focus | Model | Treatment | Duration | Key Quantitative Finding(s) | Reference(s) |

| Amyloid-β Reduction | APPV717I Transgenic Mice | This compound | 7 days | ~25-33% reduction in Aβ1-42 plaque area in hippocampus and frontal cortex; 27% reduction in soluble Aβ1-42 levels. | [11] |

| BACE1 Expression | APPV717I Transgenic Mice | This compound | 7 days | Significant reduction in BACE1-positive neurons and BACE1 mRNA levels in hippocampus and frontal cortex. | [11] |

| Tau Pathology | 3xTg-AD Mice | This compound (18 mg/kg/day) | 4 months | Significant decrease in hippocampal amyloid-β and tau deposits. | [10] |

| Cognitive Improvement | 3xTg-AD Mice | This compound (18 mg/kg/day) | 4 months | Improved learning in the active avoidance task. | [10] |

| Cognitive Performance | Meta-analysis of RCTs | This compound (15mg & 30mg) | N/A | Most effective among six anti-diabetics at improving cognitive performance vs. placebo (p<0.001). | [7] |

This compound's neuroprotective effects in AD are largely attributed to its ability to activate PPAR-γ, which in turn influences multiple downstream targets. This includes the downregulation of β-secretase 1 (BACE1), the rate-limiting enzyme for Aβ production, and the upregulation of the insulin-degrading enzyme (IDE), which clears Aβ.[11][12][13][14] Furthermore, this compound can inhibit cyclin-dependent kinase 5 (CDK5), an enzyme that phosphorylates and inactivates PPAR-γ.[14] By inhibiting CDK5, this compound preserves PPAR-γ activity. It also impacts the GSK-3β pathway, which is implicated in tau hyperphosphorylation.[15]